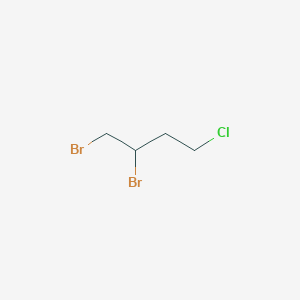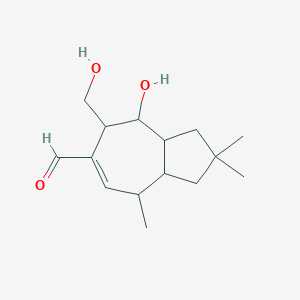![molecular formula C27H27NO4 B028281 (1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane CAS No. 1144513-20-1](/img/structure/B28281.png)
(1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane
Übersicht
Beschreibung
N-Benzyl-1,3:4,6-di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol is a synthetic compound with the molecular formula C27H27NO4 and a molecular weight of 429.51 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include benzylidene groups and an imino sugar backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the use of benzyl chloride and a base to form the benzylidene acetal . The reaction conditions often involve solvents such as chloroform and methanol, and the product is usually purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N-Benzyl-1,3:4,6-di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol are not widely documented, the general approach involves large-scale synthesis techniques similar to those used in laboratory settings. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-1,3:4,6-di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylidene groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
N-Benzyl-1,3:4,6-di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in glycosidase inhibition.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Benzyl-1,3:4,6-di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol involves its interaction with specific molecular targets, such as enzymes. The compound’s benzylidene groups allow it to bind to the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,34,6-Di-O-benzylidene-D-mannitol: Similar in structure but lacks the imino group.
2,3,4,5,6-Penta-O-benzyl-myo-inositol: Another benzylidene-protected compound with different functional groups.
Uniqueness
N-Benzyl-1,3:4,6-di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol is unique due to its imino sugar backbone, which imparts distinct biochemical properties. This makes it particularly useful in enzyme inhibition studies and other research applications .
Eigenschaften
IUPAC Name |
(1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4/c1-4-10-19(11-5-1)16-28-22-17-29-26(20-12-6-2-7-13-20)31-24(22)25-23(28)18-30-27(32-25)21-14-8-3-9-15-21/h1-15,22-27H,16-18H2/t22-,23-,24+,25+,26?,27?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFUWIXEZSOGPO-CGUHHIJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C(N2CC4=CC=CC=C4)COC(O3)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H]([C@H]3[C@@H](N2CC4=CC=CC=C4)COC(O3)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449437 | |
| Record name | N-Benzyl-1,3:4,6-di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1144513-20-1 | |
| Record name | N-Benzyl-1,3:4,6-di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















